4-[5-(thiophen-2-yl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine
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Overview
Description
4-[5-(thiophen-2-yl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine is a heterocyclic compound that incorporates a thiophene ring, a triazole ring, and an oxadiazole ring. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(thiophen-2-yl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of thiophene-2-carboxylic acid hydrazide with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt, which is then reacted with sodium azide to form the triazole ring. The oxadiazole ring can be formed by the reaction of the triazole intermediate with a suitable nitrile oxide .
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-[5-(thiophen-2-yl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced to form dihydrotriazoles.
Substitution: The compound can undergo nucleophilic substitution reactions at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted oxadiazoles.
Scientific Research Applications
4-[5-(thiophen-2-yl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-[5-(thiophen-2-yl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like 2,5-dimethylthiophene.
Triazole derivatives: Compounds like 1,2,3-triazole.
Oxadiazole derivatives: Compounds like 1,2,4-oxadiazole.
Uniqueness
4-[5-(thiophen-2-yl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine is unique due to its combination of three different heterocyclic rings, which imparts a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C8H6N6OS |
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Molecular Weight |
234.24 g/mol |
IUPAC Name |
4-(5-thiophen-2-yltriazol-1-yl)-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C8H6N6OS/c9-7-8(12-15-11-7)14-5(4-10-13-14)6-2-1-3-16-6/h1-4H,(H2,9,11) |
InChI Key |
CDYHNNLBIISIGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CN=NN2C3=NON=C3N |
Origin of Product |
United States |
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